molecular formula C21H26N2O3S B3834002 4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide CAS No. 313533-45-8

4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide

Cat. No.: B3834002
CAS No.: 313533-45-8
M. Wt: 386.5 g/mol
InChI Key: KDENOBKGENNRJG-UHFFFAOYSA-N
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Description

4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide is a synthetic organic compound with the molecular formula C({21})H({26})N({2})O({3})S and a molecular mass of 386.51 g/mol . This compound is characterized by its complex structure, which includes a benzamide core substituted with cyclohexylamino and sulfonyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 3-methylbenzoic acid with 2-methylphenylamine under dehydrating conditions to form N-(2-methylphenyl)-3-methylbenzamide.

  • Introduction of the Sulfonyl Group: : The next step involves the sulfonylation of the benzamide core. This is typically done using chlorosulfonic acid, which reacts with the benzamide to introduce the sulfonyl chloride group.

  • Cyclohexylamine Substitution: : Finally, the sulfonyl chloride intermediate is reacted with cyclohexylamine to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the cyclohexylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide can be compared with other sulfonamide derivatives:

    Benzenesulfonamide: A simpler structure with similar enzyme inhibitory properties but less specificity and potency.

    N-(2-methylphenyl)benzenesulfonamide: Similar structure but lacks the cyclohexylamino group, resulting in different biological activity.

    4-[(Cyclohexylamino)sulfonyl]benzoic acid: Similar sulfonyl group but different core structure, leading to varied applications and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(cyclohexylsulfamoyl)-3-methyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-8-6-7-11-19(15)22-21(24)17-12-13-20(16(2)14-17)27(25,26)23-18-9-4-3-5-10-18/h6-8,11-14,18,23H,3-5,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDENOBKGENNRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)S(=O)(=O)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165033
Record name 4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313533-45-8
Record name 4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313533-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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